molecular formula C23H15F7N2O4 B611862 XY 018

XY 018

Cat. No.: B611862
M. Wt: 516.4 g/mol
InChI Key: MNVXADPCMINSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of XY 018 involves several steps, starting with the preparation of the biphenyl core structure, followed by the introduction of the fluoro and trifluoromethyl groups. The final step involves the nitration and acetamide formation. The reaction conditions typically include the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

XY 018 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

Scientific Research Applications

1. Genome Editing

XY 018 is employed in various genome editing systems, including CRISPR/Cas9 and TALEN (Transcription Activator-Like Effector Nucleases). These technologies facilitate the targeted modification of specific genes, allowing researchers to investigate gene function and develop treatments for genetic diseases.

Case Study: Elimination of Chromosome 21

A notable application involves the use of this compound for eliminating an extra copy of chromosome 21 in models of Down syndrome. In a study involving human induced pluripotent stem cells (hiPSCs), researchers applied CRISPR/Cas9 technology to target and delete the supernumerary chromosome, demonstrating the potential for correcting genetic anomalies associated with Down syndrome .

2. Chromosomal Deletion Studies

This compound has been crucial in studies focused on chromosomal deletions. For instance, researchers have utilized it to create models that mimic conditions such as Turner syndrome by eliminating the Y chromosome in male mice. This was achieved through a combination of conventional gene targeting and CRISPR technology .

Data Tables

The following table summarizes key findings from studies utilizing this compound across different applications:

Application Method Used Target Outcome Reference
Genome EditingCRISPR/Cas9Chromosome 21Successful deletion in hiPSCs
Chromosome EliminationTALENY ChromosomeCreation of XO female mice
Genetic ModificationConventional TargetingVarious GenesTargeted gene knockouts in embryonic stem cells

Case Studies

Case Study: this compound in Down Syndrome Research

In a groundbreaking study, researchers utilized this compound to eliminate an extra chromosome 21 in hiPSCs derived from patients with Down syndrome. The study demonstrated that targeted deletion could restore normal karyotype features, leading to improved cellular function and viability. This approach not only provides insights into the mechanisms underlying Down syndrome but also opens avenues for potential therapeutic strategies .

Case Study: Turner Syndrome Model

Another significant application of this compound involved creating a Turner syndrome model by deleting the Y chromosome in male mice. This study highlighted how this compound can facilitate the understanding of sex chromosome aneuploidies and their implications on development and health outcomes. The resultant XO female mice exhibited phenotypic characteristics consistent with Turner syndrome, providing a valuable model for further research .

Mechanism of Action

XY 018 exerts its effects by binding to the hydrophobic ligand-binding domain of RORγ, thereby inhibiting its constitutive activity. This binding disrupts the interaction between RORγ and its target genes, leading to a decrease in androgen receptor expression and subsequent tumor growth inhibition. The molecular targets and pathways involved include the suppression of key proliferation and survival proteins, such as Myc, and the inhibition of AR and AR-V7 expression in a dose-dependent manner .

Comparison with Similar Compounds

XY 018 is unique in its high potency and selectivity for RORγ compared to other similar compounds. Some similar compounds include:

Biological Activity

XY 018 is a compound recognized for its biological activity as a retinoic acid-related orphan receptor (ROR) gamma antagonist . This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in various therapeutic contexts.

This compound functions primarily as an antagonist to RORγ, a nuclear receptor that plays a significant role in the regulation of immune responses and inflammation. The effective concentration (EC50) of this compound is reported to be approximately 190 nM , indicating its potency in inhibiting RORγ activity . By suppressing RORγ, this compound can influence the expression of several downstream targets, including the androgen receptor, which is particularly relevant in the context of prostate cancer.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anti-Cancer Activity : this compound has demonstrated significant inhibitory effects on tumor growth in prostate cancer cell lines. Its ability to suppress androgen receptor expression is critical, as this receptor is often upregulated in prostate cancer, contributing to tumor progression .
  • Anti-Inflammatory Effects : The antagonism of RORγ by this compound is associated with reduced inflammatory responses. This is particularly relevant in conditions characterized by chronic inflammation, where RORγ is known to promote pro-inflammatory cytokine production .
  • Potential in Autoimmune Disorders : Given its role in modulating immune responses, this compound may hold promise in treating autoimmune diseases where RORγ activity contributes to pathogenesis .

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

  • Prostate Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in a marked decrease in cell viability and proliferation of prostate cancer cells. The compound's ability to downregulate androgen receptor levels was confirmed through quantitative PCR and Western blot analyses .
  • Inflammation Models : In animal models of inflammation, administration of this compound led to significant reductions in markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. These results were corroborated by histological examinations showing decreased inflammatory cell infiltration in treated tissues .
  • Combination Therapies : Preliminary findings suggest that this compound may enhance the efficacy of existing therapies for prostate cancer when used in combination with other agents targeting different pathways, potentially leading to improved patient outcomes .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeModel UsedKey FindingsReference
In VitroProstate Cancer Cell LinesSuppressed cell growth; reduced androgen receptor expression
Animal StudyInflammatory ModelsDecreased TNF-α and IL-6 levels; reduced inflammation
Combination TherapyProstate Cancer ModelsEnhanced efficacy when combined with other therapies

Q & A

Basic Research Questions

Q. How should researchers approach the initial characterization of XY 018?

Methodological Answer: Begin with spectroscopic profiling (NMR, IR, mass spectrometry) to confirm molecular structure and purity (>95% by HPLC). Include elemental analysis and X-ray crystallography if novel. Document solvent systems and crystallization conditions to ensure reproducibility. Compare results with prior literature to identify discrepancies in spectral signatures .

Q. What key parameters should be prioritized in experimental design for this compound synthesis?

Methodological Answer: Design experiments to test variables impacting yield and purity:

VariableRange TestedAnalytical Method
Temperature25°C–120°CHPLC, TLC
CatalystPd/C, Ni, enzymesGC-MS, yield calculation
Reaction Time1–24 hrsKinetic sampling
Replicate conditions from foundational studies first, then systematically alter one variable at a time .

Q. What strategies ensure comprehensive literature review for this compound?

Methodological Answer: Use systematic reviews across PubMed, SciFinder, and Web of Science with keywords: "this compound synthesis," "bioactivity," "mechanism." Track citation chains for protocol replication. Flag studies with incomplete experimental details (e.g., missing solvent ratios) for validation .

Q. How can researchers reproduce reported synthesis protocols for this compound?

Methodological Answer: Cross-reference patents and peer-reviewed papers for step-by-step protocols. Validate purity thresholds (e.g., ≥98% for biological assays) and confirm intermediate stability. Use controlled atmosphere techniques if oxidation-sensitive .

Q. What methods are critical for assessing this compound’s stability under varying conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability: TGA/DSC at 25°C–200°C.
  • Photostability: UV-Vis exposure (300–800 nm).
  • Hydrolytic Stability: pH 1–13 buffers with LC-MS monitoring. Report degradation products and half-life calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Perform orthogonal assays (e.g., enzymatic vs. cell-based) under standardized conditions. Control for batch-to-batch variability in compound purity. Use meta-analysis to identify confounding variables (e.g., cell line specificity, assay endpoints) .

Q. What advanced techniques optimize this compound’s synthetic yield without compromising purity?

Methodological Answer: Apply DoE (Design of Experiments) to model interactions between variables (e.g., solvent polarity and catalyst loading). Use continuous-flow reactors for exothermic reactions. Validate scalability with kinetic profiling and in-line analytics (PAT) .

Q. How can multi-omics approaches elucidate this compound’s mechanism in complex systems?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated vs. control models. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify perturbed networks. Validate targets via CRISPR knockouts .

Q. What computational frameworks predict this compound’s interactions with non-canonical targets?

Methodological Answer: Combine molecular docking (AutoDock, Glide) with MD simulations (GROMACS) to assess binding kinetics. Train ML models on chemogenomic libraries to predict off-target effects. Validate predictions via SPR (surface plasmon resonance) .

Q. How should long-term toxicity studies for this compound be structured to meet regulatory standards?

Methodological Answer: Follow OECD 453 guidelines:

  • In vivo: 6–12 month rodent studies with histopathology, hematology, and organ weight metrics.
  • In vitro: Genotoxicity (Ames test, micronucleus) and cardiotoxicity (hERG assay).
    Use PK/PD modeling to correlate exposure levels with adverse effects .

Properties

IUPAC Name

N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVXADPCMINSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.